molecular formula C15H17NO2 B5309234 N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide

N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B5309234
M. Wt: 243.30 g/mol
InChI Key: ISULDEYEFNRDCG-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with an ethylphenyl substituent on the nitrogen atom

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-12-6-8-13(9-7-12)11(2)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULDEYEFNRDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine. One common method is the condensation reaction between furan-2-carboxylic acid and 1-(4-ethylphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated ethylphenyl derivatives.

Scientific Research Applications

Chemistry: N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: this compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its derivatives are being explored for their potential to treat various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in material science.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and carboxamide group are key functional groups that facilitate these interactions. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • N-(4-ethylphenyl)furan-2-carboxamide
  • N-(4-methylphenyl)furan-2-carboxamide
  • N-(4-isopropylphenyl)furan-2-carboxamide

Comparison: N-[1-(4-ethylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

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